![molecular formula C10H8N2O B8559776 [2,3'-Bipyridin]-2'(1'H)-one](/img/structure/B8559776.png)
[2,3'-Bipyridin]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3'-Bipyridin]-2'(1'H)-one is a heterocyclic compound that features a pyridine ring fused to a pyridinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3'-Bipyridin]-2'(1'H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the desired pyridinone structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2,3'-Bipyridin]-2'(1'H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and substituted pyridinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[2,3'-Bipyridin]-2'(1'H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of [2,3'-Bipyridin]-2'(1'H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-pyridinone: A simpler analog with similar chemical properties but lacking the additional pyridine ring.
3-hydroxy-2-pyridinone: Another related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
[2,3'-Bipyridin]-2'(1'H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h1-7H,(H,12,13) |
Clave InChI |
MVRRNXSBPWPQBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


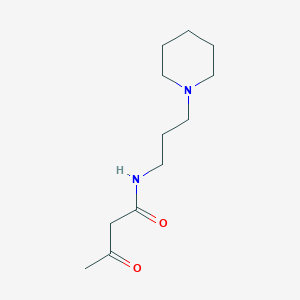
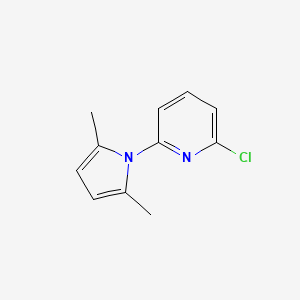
![tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B8559714.png)
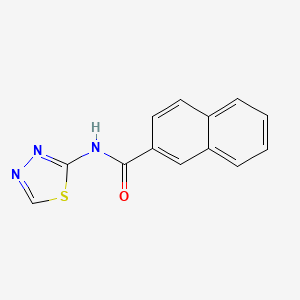
![2,7-Dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B8559730.png)
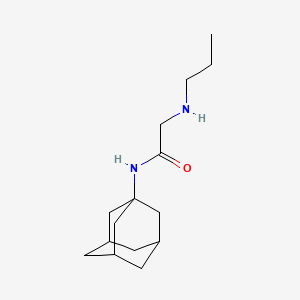
![6-Chloro-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B8559755.png)
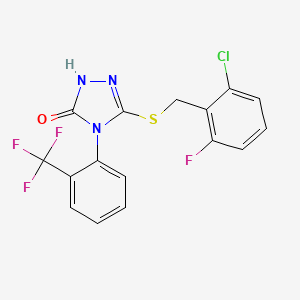
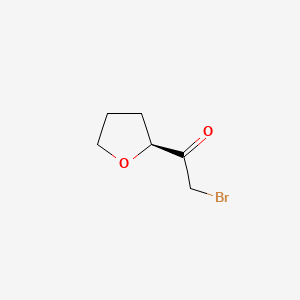
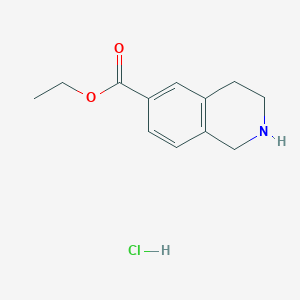

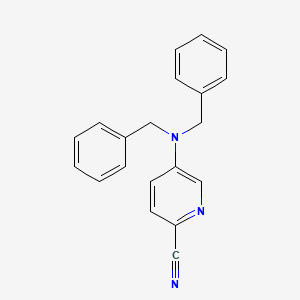
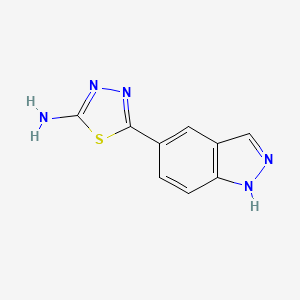
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
